

An In-Depth Technical Guide to Barthrin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barthrin*

Cat. No.: *B1667754*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Barthrin, a synthetic pyrethroid insecticide, is a derivative of chrysanthemic acid. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its analysis and the study of its effects on neuronal signaling pathways are presented. This document is intended to serve as a critical resource for researchers and professionals engaged in the fields of insecticide development, neurotoxicology, and drug discovery.

Chemical Identity and Structure

Barthrin is the common name for the chemical compound (6-chloro-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate.[1] It is classified as a pyrethroid, a class of synthetic insecticides structurally related to the natural pyrethrins.[2]

Chemical Structure:

- IUPAC Name: (6-chloro-2H-1,3-benzodioxol-5-yl)methyl (1E,3E)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate[1]
- CAS Number: 70-43-9[1][3]
- Molecular Formula: C₁₈H₂₁ClO₄

- Molecular Weight: 336.81 g/mol

Structural Formula:

Physicochemical Properties

A summary of the key physicochemical properties of **Barthrin** is provided in the table below. As a pyrethroid, it exhibits low solubility in water and is lipophilic in nature.

Property	Value	Reference(s)
Physical State	Not explicitly stated, but melting point suggests it can be liquid at room temperature.	
Melting Point	<25 °C	
Boiling Point	195 °C	
Density	1.269 g/cm ³	
Water Solubility	Data not available. Pyrethroids are generally insoluble in water.	
Solubility in Organic Solvents	Data not available. Pyrethroids are generally soluble in organic solvents.	
Stability	Data not available. Pyrethroids are susceptible to photodegradation.	

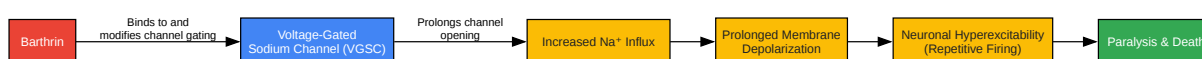
Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action of **Barthrin**, like other pyrethroid insecticides, involves the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons.

Barthrin binds to the VGSCs and modifies their gating properties, specifically by slowing both the activation and inactivation of the channel. This leads to a prolonged opening of the sodium channels, resulting in a persistent influx of sodium ions. The sustained depolarization of the neuronal membrane causes hyperexcitability, leading to repetitive firing of neurons, subsequent nerve blockage, paralysis, and ultimately the death of the insect.

Signaling Pathway Diagram

The following diagram illustrates the effect of **Barthrin** on the neuronal signaling pathway.



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Caption: Effect of **Barthrin** on the neuronal voltage-gated sodium channel signaling pathway.

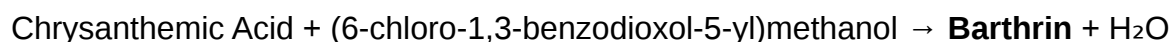
Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and electrophysiological evaluation of **Barthrin**.

Synthesis of Barthrin (Representative Protocol)

A specific, detailed synthesis protocol for **Barthrin** is not readily available in the public domain. However, a general method for the synthesis of pyrethroids involves the esterification of the corresponding chrysanthemic acid with the appropriate alcohol. For **Barthrin**, this would involve the reaction of 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid (chrysanthemic acid) with (6-chloro-1,3-benzodioxol-5-yl)methanol.

Reaction:

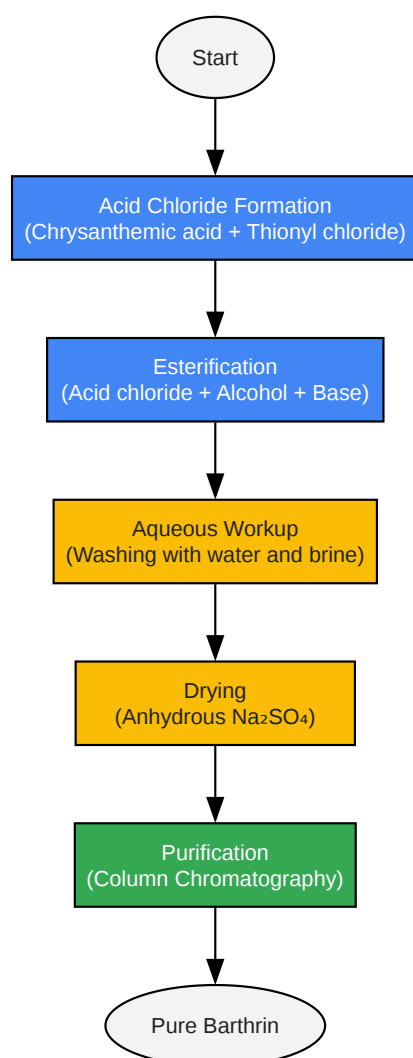


General Procedure:

- **Acid Chloride Formation:** Chrysanthemic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane or toluene) to

form the more reactive chrysanthemoyl chloride.

- **Esterification:** The chrysanthemoyl chloride is then reacted with (6-chloro-1,3-benzodioxol-5-yl)methanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out at room temperature or with gentle heating.
- **Workup and Purification:** The reaction mixture is washed with water and brine to remove the base and any water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **Barthrin**.



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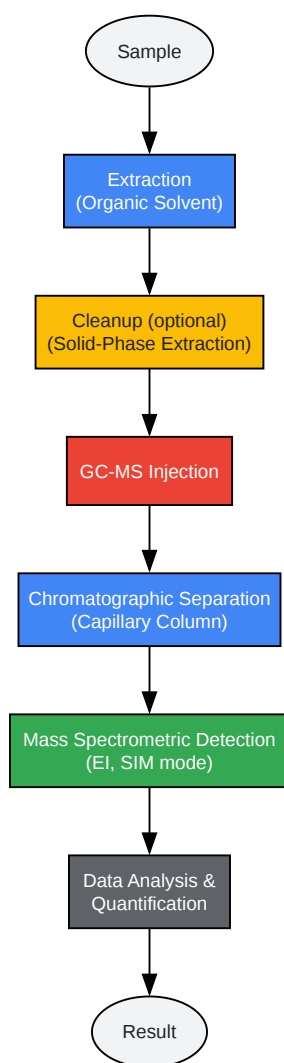
Caption: A representative workflow for the synthesis of **Barthrin**.

Analytical Methods for Barthrin Quantification

Standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the quantification of **Barthrin**.

- Sample Preparation:
 - Solid Samples: Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., acetone or a mixture of acetone and hexane).
 - Liquid Samples: Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., hexane or dichloromethane).
 - Cleanup: The extract may require a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.
- GC-MS Conditions:
 - Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Inlet Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min), and hold for a few minutes.
 - MS Interface Temperature: 280 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of **Barthrin**.

- Quantification: Prepare a calibration curve using standard solutions of **Barthrin** of known concentrations. The concentration of **Barthrin** in the sample is determined by comparing its peak area to the calibration curve.

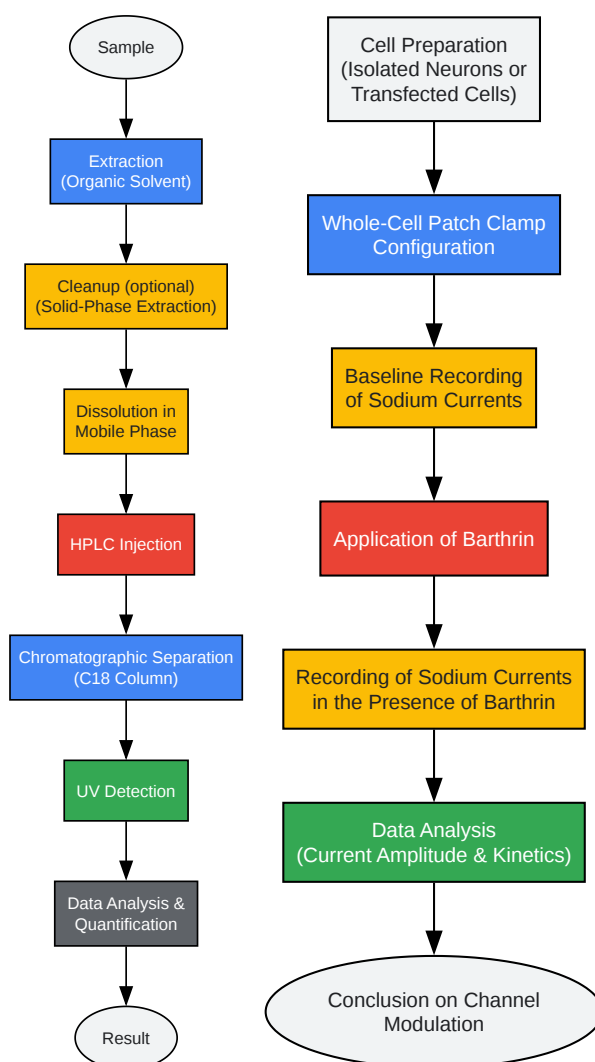


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Caption: A general workflow for the analysis of **Barthrin** using GC-MS.

- Sample Preparation: Similar to the sample preparation for GC-MS, involving extraction and optional cleanup. The final extract should be dissolved in the mobile phase.
- HPLC Conditions:
 - Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).

- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detector: UV detector set at a wavelength where **Barthrin** exhibits strong absorbance (e.g., 220-230 nm).
- Injection Volume: 20 µL.
- Quantification: Prepare a calibration curve using standard solutions of **Barthrin**. Quantify **Barthrin** in the sample by comparing its peak area to the calibration curve.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to Barthrin: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667754#barthrin-chemical-structure-and-properties>]

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